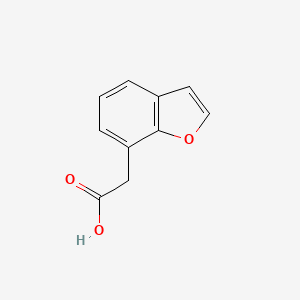

2-(1-Benzofuran-7-yl)aceticacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Benzofuran-7-yl)acetic acid is an organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 2-(1-Benzofuran-7-yl)acetic acid consists of a benzofuran ring attached to an acetic acid moiety, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-(1-Benzofuran-7-yl)acetic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and dehydrating agents to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve more complex synthetic routes, including the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to maximize yield and minimize side reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzofuran ring to a dihydrobenzofuran derivative.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while substitution reactions can produce halogenated or nitrated benzofuran derivatives .

Scientific Research Applications

2-(1-Benzofuran-7-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound of 2-(1-Benzofuran-7-yl)acetic acid, known for its antimicrobial properties.

Benzothiophene: A sulfur analog of benzofuran with similar biological activities.

Coumarin: A structurally related compound with diverse pharmacological properties.

Uniqueness

2-(1-Benzofuran-7-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and pharmaceutical research .

Biological Activity

2-(1-Benzofuran-7-yl)acetic acid is a compound of interest in pharmacological and biochemical research due to its potential therapeutic properties. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9O3

- Molecular Weight : 179.18 g/mol

- IUPAC Name : 2-(1-benzofuran-7-yl)acetic acid

The biological activity of 2-(1-Benzofuran-7-yl)acetic acid is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Antioxidant Activity : It possesses the ability to scavenge free radicals, which can mitigate oxidative stress in cells.

Antibacterial Activity

Research indicates that 2-(1-Benzofuran-7-yl)acetic acid exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Effects

In vitro studies have demonstrated that the compound has cytotoxic effects on several cancer cell lines. The IC50 values for different cell lines are presented in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Study on Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, 2-(1-Benzofuran-7-yl)acetic acid was tested using the DPPH assay. The results indicated a significant reduction of DPPH radicals, with an IC50 value of 50 µg/mL, demonstrating its potential as a natural antioxidant.

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-(1-benzofuran-7-yl)acetic acid |

InChI |

InChI=1S/C10H8O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12) |

InChI Key |

MGSQMTWSTVFLGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(=O)O)OC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.